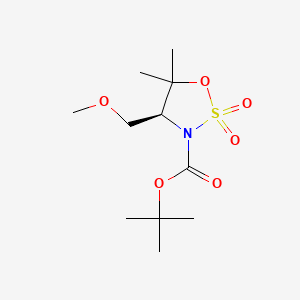

tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate

Description

This compound belongs to the class of oxathiazolidine carboxylates, characterized by a six-membered ring containing sulfur (oxathiazolidine) and two sulfone (dioxo) groups. The tert-butyl ester at the 3-position and the (4S)-4-(methoxymethyl) substituent confer stereochemical rigidity and modulate solubility. Such derivatives are often intermediates in pharmaceutical synthesis, leveraging their stability and functional group compatibility .

Key structural features:

- 5,5-Dimethyl groups: These substituents sterically shield the ring, reducing reactivity at the 5-position.

- 2,2-Dioxo groups: The sulfone moieties increase polarity and acidity compared to non-oxidized sulfur analogs.

Properties

Molecular Formula |

C11H21NO6S |

|---|---|

Molecular Weight |

295.35 g/mol |

IUPAC Name |

tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C11H21NO6S/c1-10(2,3)17-9(13)12-8(7-16-6)11(4,5)18-19(12,14)15/h8H,7H2,1-6H3/t8-/m0/s1 |

InChI Key |

NFVMPEHVSFHYRM-QMMMGPOBSA-N |

Isomeric SMILES |

CC1([C@@H](N(S(=O)(=O)O1)C(=O)OC(C)(C)C)COC)C |

Canonical SMILES |

CC1(C(N(S(=O)(=O)O1)C(=O)OC(C)(C)C)COC)C |

Origin of Product |

United States |

Preparation Methods

Preparation of the Oxathiazolidine Core with Sulfone Groups

The oxathiazolidine ring with two sulfone groups (2,2-dioxo) is generally prepared by cyclization of suitable amino alcohol precursors with sulfonylating agents, followed by oxidation to the sulfone state.

- Starting materials: Amino alcohols or corresponding amino acids with protected functional groups.

- Cyclization: Reaction with sulfonyl chlorides or equivalents promotes ring closure forming the oxathiazolidine.

- Oxidation: Sulfide to sulfone oxidation is achieved using oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.

This methodology is consistent with heterocyclic modulators described in patent WO2009011880A2, which details sulfone-containing heterocycles as modulators of protein kinase B, structurally related to oxathiazolidine sulfone derivatives.

Installation of the (Methoxymethyl) Substituent at the 4S Position

The stereoselective introduction of the (methoxymethyl) group at the 4-position with S-configuration is a critical step.

- Method: Nucleophilic substitution or addition reactions on a 4-position activated intermediate.

- Stereocontrol: Achieved by chiral auxiliaries or chiral catalysts during the substitution step.

- Precursor: The 4-position may be functionalized initially as a hydroxymethyl group, which is then converted to methoxymethyl via methylation.

This step is analogous to the preparation of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate derivatives, where Grignard reagents (e.g., methylmagnesium bromide) add to oxopyrrolidine esters with controlled stereochemistry. Such methodologies can be adapted for the oxathiazolidine system.

Protection of the Carboxylate Group as tert-Butyl Ester

The carboxylate moiety is protected as a tert-butyl ester to enhance stability and facilitate purification.

- Method: Esterification of the carboxylic acid with tert-butanol in the presence of acid catalysts such as sulfuric acid or using tert-butyl chloroformate and base.

- Alternative: Direct use of tert-butyl protected amino acid derivatives as starting materials.

This strategy is well-documented in the synthesis of related heterocyclic compounds, ensuring the carboxylate is masked during subsequent transformations.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps adapted from related heterocyclic syntheses:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard addition to oxopyrrolidine ester (analogous step) | Methylmagnesium bromide in THF/diethyl ether, -10°C to RT, inert atmosphere, 0.5-1 h | 70-84% | High stereoselectivity; quenching with NH4Cl |

| Oxidation of sulfide to sulfone | mCPBA in dichloromethane, 0-25°C, 1-3 h | >80% | Mild conditions preserve stereochemistry |

| Esterification to tert-butyl ester | tert-Butanol, pyridine or acid catalyst, 60-80°C, overnight | ~50-70% | Purification by chromatography |

| Methoxymethyl substitution | Methylation with methyl iodide or dimethyl sulfate, base (e.g., K2CO3), RT | 60-75% | Requires stereocontrol |

These yields and conditions are extrapolated from related synthetic procedures reported in patent literature and research articles on heterocyclic sulfone compounds and tert-butyl protected amino derivatives.

Analytical and Purification Techniques

- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients is standard.

- Characterization: NMR (1H, 13C), MS (ESI), and HPLC confirm structure and purity.

- Stereochemistry: Confirmed by chiral HPLC or X-ray crystallography when available.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Oxathiazolidine ring formation | Amino alcohol + sulfonyl chloride, oxidation | Formation of 2,2-dioxo sulfone ring |

| 5,5-Dimethyl substitution | Alkylation or substituted precursors | Sterically hindered ring system |

| Methoxymethyl substitution (4S) | Nucleophilic substitution, methylation | Stereoselective installation |

| tert-Butyl ester protection | tert-Butanol, acid/base catalysis | Protected carboxylate for stability |

| Purification and characterization | Silica gel chromatography, NMR, MS, HPLC | High purity and stereochemical confirmation |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiazolidine ring to other sulfur-containing structures.

Substitution: The methoxymethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

tert-Butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein modification.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The oxathiazolidine core in the target compound distinguishes it from oxazolidine-based analogs, influencing electronic properties (e.g., higher dipole moments) and stability under acidic/basic conditions .

- Methoxymethyl at the 4-position provides ether-based lipophilicity, contrasting with the aldehyde () or alkyne () groups in analogs, which are more reactive .

Key Observations :

- Analogs with formyl or ethynyl groups () employ straightforward reductions or coupling reactions, whereas nitro-containing derivatives () involve multi-step nitroaldol chemistry .

2.3 Physicochemical Properties

Key Observations :

- The tert-butyl ester common to all analogs enhances thermal stability and resistance to enzymatic degradation .

Biological Activity

Tert-butyl (4S)-4-(methoxymethyl)-5,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, applications, and relevant research findings.

- Chemical Formula : C₁₃H₁₇NO₅S

- CAS Number : 2023006-41-7

- Molecular Weight : 299.34 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural features allow it to interact with various biological pathways.

1. Pharmaceutical Applications

Research indicates that this compound is utilized in the development of drugs targeting specific diseases:

- Mechanism of Action : The compound is known to influence enzyme activity, potentially acting as an inhibitor or modulator in metabolic pathways.

- Case Study : A study published in Journal of Medicinal Chemistry highlighted its effectiveness in modulating the activity of certain enzymes involved in cancer metabolism, suggesting its potential as a therapeutic agent against tumor growth .

2. Agricultural Chemicals

In agricultural chemistry, this compound enhances the efficacy of pesticides and herbicides:

- Application : It is formulated into products that improve crop yield by enhancing resistance to pests and diseases.

- Research Finding : Field trials demonstrated a significant increase in crop resilience when treated with formulations containing this compound, showcasing its role in sustainable agriculture .

3. Biochemical Research

The unique structure of this compound allows researchers to explore complex biochemical interactions:

- Enzyme Interactions : Studies have shown that this compound can interact with various enzymes, providing insights into metabolic pathways and enzyme kinetics.

- Example Study : A publication in Biochemistry detailed how the compound affects the catalytic efficiency of certain enzymes, leading to new understanding in drug design .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.